molecular formula C22H22O3 B3050842 (Methylidynetris(oxymethylene))trisbenzene CAS No. 29134-54-1

(Methylidynetris(oxymethylene))trisbenzene

Cat. No.: B3050842
CAS No.: 29134-54-1
M. Wt: 334.4 g/mol
InChI Key: RVCMZHSHCNCMDS-UHFFFAOYSA-N
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Description

(Methylidynetris(oxymethylene))trisbenzene is an organic compound with the molecular formula C22H22O3. It is characterized by a central benzene ring substituted with three oxymethylene groups, each linked to another benzene ring. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methylidynetris(oxymethylene))trisbenzene typically involves the reaction of benzyl alcohol with formaldehyde under acidic conditions. The process can be summarized as follows:

    Step 1: Benzyl alcohol reacts with formaldehyde in the presence of an acid catalyst to form benzylidene dimethyl ether.

    Step 2: The intermediate product undergoes further reaction with additional benzyl alcohol and formaldehyde to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale reactors: to accommodate the reaction mixture.

    Continuous monitoring: of reaction parameters such as temperature, pH, and concentration of reactants.

    Purification steps: including distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (Methylidynetris(oxymethylene))trisbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxymethylene groups to hydroxymethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Formation of benzene tricarboxylic acids.

    Reduction: Formation of tris(hydroxymethyl)benzene.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(Methylidynetris(oxymethylene))trisbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including resins and coatings.

Mechanism of Action

The mechanism of action of (Methylidynetris(oxymethylene))trisbenzene involves its ability to form stable complexes with various molecular targets. The oxymethylene groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:

    Hydrogen bonding: with biological molecules.

    Electrophilic interactions: with nucleophilic sites on proteins and enzymes.

Comparison with Similar Compounds

(Methylidynetris(oxymethylene))trisbenzene can be compared with other similar compounds such as:

    Tris(hydroxymethyl)benzene: Similar structure but with hydroxymethyl groups instead of oxymethylene groups.

    Benzene tricarboxylic acid: Oxidized form with carboxylic acid groups.

    Tris(oxymethylene)benzene: Similar but with different substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of oxymethylene groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

bis(phenylmethoxy)methoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCMZHSHCNCMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951736
Record name 1,1',1''-[Methanetriyltris(oxymethylene)]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29134-54-1
Record name 1,1′,1′′-[Methylidynetris(oxymethylene)]tris[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29134-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methylidynetris(oxymethylene))trisbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029134541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1',1''-[Methanetriyltris(oxymethylene)]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [methylidynetris(oxymethylene)]trisbenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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